Selective Immunosuppression: Isocryptomerin vs. Apigenin and Quercetin
Isocryptomerin demonstrates a unique immunosuppressive profile compared to simpler flavonoids. In a study evaluating suppression of mouse lymphocyte proliferation at a fixed concentration of 10 µM, isocryptomerin, along with several other biflavonoids, showed activity against both Concanavalin A (Con A)-induced and lipopolysaccharide (LPS)-induced proliferation [1]. In stark contrast, the common flavone apigenin and flavonol quercetin, also tested at 10 µM, were only effective against Con A-induced proliferation and failed to suppress LPS-induced proliferation [1]. This differential activity highlights the functional consequence of the biflavonoid scaffold, making isocryptomerin a more versatile tool for broad-spectrum immunosuppression studies than monomeric flavonoids.
| Evidence Dimension | Inhibition of mouse lymphocyte proliferation (Con A vs. LPS-induced) |
|---|---|
| Target Compound Data | Active against both Con A- and LPS-induced proliferation at 10 µM |
| Comparator Or Baseline | Apigenin and Quercetin: Active against Con A-induced proliferation, but inactive against LPS-induced proliferation at 10 µM |
| Quantified Difference | Qualitative difference in spectrum of activity; biflavonoid vs. monomer activity. |
| Conditions | In vitro, mouse splenocytes, 10 µM test concentration. |
Why This Matters
For researchers studying both T-cell and B-cell mediated immune responses, isocryptomerin provides a single-agent tool, whereas apigenin or quercetin would not address the LPS/B-cell axis.
- [1] Lee, S. J. et al. (1995). Suppression of mouse lymphocyte proliferation in vitro by naturally-occurring biflavonoids. Life Sciences, 57(6), 551-558. View Source
